4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-[3-(4-ethylphenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-13-5-7-14(8-6-13)16-12-15(17-4-3-11-25-17)20-21(16)18(22)9-10-19(23)24/h3-8,11,16H,2,9-10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLLPAHVPRCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.
Synthesis
The synthesis of the compound typically involves a series of reactions starting from precursors such as 5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole. One common synthetic route is through the condensation of appropriate dicarbonyl compounds under controlled conditions, often yielding the product in moderate to high purity and yield. The compound can be crystallized from solvents like dimethylformamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act by inhibiting certain enzymes or modulating receptor activity, influencing various biological pathways.
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that related pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines.
Hypolipidemic Activity
Certain studies have explored the hypolipidemic effects of similar compounds. For example, a related pyrazole derivative was shown to significantly reduce serum cholesterol and triglyceride levels in animal models . This suggests potential applications in managing dyslipidemia.
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of pyrazole derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in breast and colon cancer cells .
- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted their ability to inhibit COX enzymes and reduce edema in animal models.
- Hypolipidemic Effects : A comparative study assessed the hypolipidemic effects of several pyrazole derivatives, revealing that certain compounds significantly lowered lipid levels in hyperlipidemic rats, suggesting a promising therapeutic avenue for cardiovascular diseases .
Data Tables
Q & A
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and efficacy?
- Methodological Answer :
- Dosing : Administer via oral gavage (5–50 mg/kg) or IV (1–10 mg/kg) in rodent models.
- PK analysis : Collect plasma at intervals (0–24h); quantify via LC-MS/MS to determine , , AUC.
- Efficacy models : Use disease-specific models (e.g., inflammation, cancer xenografts) with endpoints like tumor volume reduction or cytokine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
